molecular formula C8H12O2 B1448249 3-Ethynyl-1,1-dimethoxycyclobutane CAS No. 1698054-38-4

3-Ethynyl-1,1-dimethoxycyclobutane

Cat. No. B1448249
CAS RN: 1698054-38-4
M. Wt: 140.18 g/mol
InChI Key: NQRJMOLVGHCUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethynyl-1,1-dimethoxycyclobutane, also known as EDCB, is a chemical compound commonly used in scientific research for its diverse chemical and biological properties. It has a molecular weight of 140.18 .


Molecular Structure Analysis

The molecular formula of this compound is C8H12O2 . The InChI code is 1S/C8H12O2/c1-4-7-5-8(6-7,9-2)10-3/h1,7H,5-6H2,2-3H3 .

Scientific Research Applications

Complex Carbon Skeletons Synthesis

3-Ethynyl-1,1-dimethoxycyclobutane and its derivatives show potential in synthesizing complex carbon frameworks. Research has demonstrated the ability to form highly unsaturated carbon structures using ethynylcyclophanes, a category to which this compound belongs. These structures are pivotal in the development of advanced organic materials (Dix et al., 2014).

Nucleoside Synthesis

The compound finds application in the synthesis of conformationally locked nucleosides, which are crucial in medicinal chemistry. For instance, one of its derivatives was used in multi-step processes to create unique bicyclo[2,1,1]hexane ring systems, integral to developing novel nucleosides (Guangyi Wang, 2000).

Ring-Opening Reactions

Another significant application is in the study of ring-opening reactions in small cycloalkane rings. For example, derivatives of this compound have been observed to undergo oxidative ring opening when reacting with specific compounds, revealing insights into the behavior of electron-rich bonds in chemical processes (Graziano et al., 1996).

Advanced Organic Synthesis

The compound is also involved in advanced organic synthesis processes, such as irradiation-induced regioselective formation of complex organic structures. This application is essential in developing new pharmaceuticals and materials with unique properties (Schmidt & Margaretha, 2008).

Safety and Hazards

The safety information available indicates that 3-Ethynyl-1,1-dimethoxycyclobutane is flammable and may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. Use personal protective equipment as required .

properties

IUPAC Name

3-ethynyl-1,1-dimethoxycyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-4-7-5-8(6-7,9-2)10-3/h1,7H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRJMOLVGHCUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)C#C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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